molecular formula C11H14Cl2N2 B14863647 2-(2,5-Dichloro-benzyl)-piperazine

2-(2,5-Dichloro-benzyl)-piperazine

Cat. No.: B14863647
M. Wt: 245.14 g/mol
InChI Key: ATRGIQHQYWAAKU-UHFFFAOYSA-N
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Description

®-2-(2,5-DICHLORO-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-DICHLORO-BENZYL)-PIPERAZINE typically involves the reaction of 2,5-dichlorobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the process, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2,5-DICHLORO-BENZYL)-PIPERAZINE may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-DICHLORO-BENZYL)-PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

®-2-(2,5-DICHLORO-BENZYL)-PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2,5-DICHLORO-BENZYL)-PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl moiety but differs in its functional group.

    2,5-Dichlorobenzylamine: Similar structure but contains an amine group instead of a piperazine ring.

    N-(2,5-Dichlorobenzyl)-N-methylpiperazine: A methylated derivative of the compound.

Uniqueness

®-2-(2,5-DICHLORO-BENZYL)-PIPERAZINE is unique due to its specific stereochemistry and the presence of both the dichlorobenzyl and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Cl2N2/c12-9-1-2-11(13)8(5-9)6-10-7-14-3-4-15-10/h1-2,5,10,14-15H,3-4,6-7H2

InChI Key

ATRGIQHQYWAAKU-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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